

# Application Notes & Protocols: Evaluating Retinal Function Using Electroretinography After Combigan® Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Combigan |           |
| Cat. No.:            | B1248835 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for utilizing full-field electroretinography (ffERG) to assess retinal function following treatment with **Combigan**® (a fixed combination of brimonidine tartrate 0.2% and timolol maleate 0.5%). These protocols are designed to enable the objective measurement of retinal cell activity, offering insights into the drug's effects beyond intraocular pressure (IOP) reduction.

#### Introduction

**Combigan**® is a widely prescribed ophthalmic solution for lowering intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] It combines two active ingredients with distinct mechanisms of action: brimonidine tartrate, a selective alpha-2 adrenergic agonist, and timolol maleate, a non-selective beta-adrenergic blocker.[3] Both components contribute to IOP reduction by decreasing aqueous humor production, with brimonidine also increasing uveoscleral outflow.[3][4]

Beyond its primary IOP-lowering effect, brimonidine has demonstrated neuroprotective properties for retinal ganglion cells (RGCs) in various preclinical models.[3][5] Studies suggest that brimonidine may enhance RGC survival by activating survival signals and up-regulating neurotrophic factors.[6] Similarly, beta-blockers like timolol have been shown to have a protective effect against hypoxia-induced RGC death.[7]

## Methodological & Application





Electroretinography (ERG) is a non-invasive diagnostic tool that measures the electrical responses of various cell types in the retina to a light stimulus.[8] The full-field ERG (ffERG) provides a mass response from the entire retina and can distinguish between the function of rod and cone photoreceptors and their downstream bipolar cells. The a-wave of the ERG originates from the photoreceptors (rods and cones), while the b-wave primarily reflects the activity of bipolar cells.

Evaluating the effect of **Combigan**® on retinal function via ERG is crucial for a comprehensive understanding of its therapeutic profile. Such studies can elucidate whether the neuroprotective effects observed at the cellular level translate to preserved or enhanced overall retinal function. This application note details the protocols for conducting ffERG studies to assess the impact of **Combigan**® treatment on retinal electrophysiology.

## **Signaling Pathways**

The active components of **Combigan**®, brimonidine and timolol, modulate distinct signaling pathways in the retina.

- Brimonidine (Alpha-2 Adrenergic Agonist): Brimonidine acts on alpha-2 adrenergic receptors present on various retinal cells, including Müller cells and RGCs.[6][9] Activation of these receptors in Müller cells can trigger the phosphorylation of extracellular signal-regulated kinases (ERKs), an early event potentially leading to photoreceptor protection.[10] In the context of dark adaptation, brimonidine has been shown to increase the amplitude and time-to-peak of the ERG b-wave, suggesting a modulatory role in retinal signal transfer.[11] This effect is consistent with a decrease in intracellular cAMP levels.[11]
- Timolol (Beta-Blocker): Beta-adrenergic receptors are also present in the retina.[12]
  Blockade of these receptors by timolol can influence retinal cell survival. In a mouse model of oxygen-induced retinopathy, the beta-blocker propranolol was found to reduce apoptosis and stimulate autophagy by inhibiting the Akt-mammalian target of rapamycin (mTOR) pathway.[1][13] This action was associated with a recovery of the ERG a- and b-wave amplitudes, indicating a restoration of retinal signal transduction.[1][13]







Click to download full resolution via product page

Caption: Signaling pathways of Brimonidine and Timolol in the retina.



# **Experimental Protocols**

The following protocols are based on the International Society for Clinical Electrophysiology of Vision (ISCEV) standards for full-field ERG.

3.1. Experimental Workflow





Click to download full resolution via product page

Caption: Experimental workflow for ERG evaluation of Combigan treatment.



#### 3.2. Materials

- Full-field electroretinography system
- Ganzfeld dome stimulator
- Recording electrodes (e.g., corneal, thread, or loop electrodes)
- · Reference and ground electrodes
- Anesthetic (e.g., ketamine/xylazine cocktail for rodents)
- Topical mydriatic (e.g., tropicamide, phenylephrine)
- Topical anesthetic for the cornea (e.g., proparacaine)
- Methylcellulose solution for corneal electrodes
- Combigan® ophthalmic solution
- Vehicle control (placebo)
- Experimental animals (e.g., Sprague-Dawley rats or New Zealand white rabbits)
- 3.3. Methods
- 3.3.1. Animal Preparation and Treatment
- Acclimatize animals to the housing conditions for at least one week.
- Record baseline ffERG for all animals before initiating treatment.
- Randomly assign animals to either the Combigan® treatment group or the vehicle control group.
- Administer one drop of Combigan® or vehicle to the designated eye(s) twice daily for the duration of the study (e.g., 4 weeks).
- 3.3.2. ERG Recording



- Dark Adaptation: Dark-adapt the animals for a minimum of 20 minutes prior to scotopic ERG recording. All subsequent procedures until the end of scotopic recordings should be performed under dim red light.
- Anesthesia and Pupil Dilation: Anesthetize the animal and apply a topical mydriatic to achieve maximal pupil dilation.
- Electrode Placement:
  - Place a ground electrode subcutaneously (e.g., in the tail).
  - Place a reference electrode subcutaneously near the eye being recorded.
  - After applying a topical anesthetic to the cornea, place the recording electrode on the cornea, ensuring good contact with a drop of methylcellulose.
- Scotopic ERG:
  - Rod-driven response: Record the response to a dim flash (e.g., 0.01 cd·s/m²).
  - Mixed rod-cone response: Record the response to a standard flash (e.g., 3.0 cd·s/m²).
  - Oscillatory potentials: Can be extracted from the standard flash response.
- Light Adaptation: Light-adapt the animal for a minimum of 10 minutes using a standard background illumination in the Ganzfeld dome.
- Photopic ERG:
  - Cone-driven response: Record the response to a standard flash (e.g., 3.0 cd⋅s/m²) on the light-adapted background.
  - Cone flicker response: Record the responses to a rapidly flickering light (e.g., 30 Hz).

#### 3.4. Data Analysis

Measure the amplitude of the a-wave from the baseline to the trough of the wave.



- Measure the amplitude of the b-wave from the trough of the a-wave to the peak of the b-wave.
- Measure the implicit times for both a- and b-waves from the time of the flash to the respective trough or peak.
- Compare the mean amplitudes and implicit times between the Combigan®-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.</li>

### **Data Presentation**

The following tables provide a template for summarizing the quantitative data obtained from the ERG recordings.

Table 1: Scotopic ERG Parameters

| Treatment<br>Group | N         | Rod b-wave<br>Amplitude (μV) | Mixed Rod-<br>Cone a-wave<br>Amplitude (μV) | Mixed Rod-<br>Cone b-wave<br>Amplitude (μV) |
|--------------------|-----------|------------------------------|---------------------------------------------|---------------------------------------------|
| Vehicle Control    | Mean ± SD | Mean ± SD                    | Mean ± SD                                   |                                             |
| Combigan®          | Mean ± SD | Mean ± SD                    | Mean ± SD                                   | -                                           |
| p-value            |           |                              |                                             | -                                           |

Table 2: Photopic ERG Parameters

| Treatment<br>Group | N         | Cone a-wave<br>Amplitude (μV) | Cone b-wave<br>Amplitude (μV) | 30 Hz Flicker<br>Amplitude (μV) |
|--------------------|-----------|-------------------------------|-------------------------------|---------------------------------|
| Vehicle Control    | Mean ± SD | Mean ± SD                     | Mean ± SD                     |                                 |
| Combigan®          | Mean ± SD | Mean ± SD                     | Mean ± SD                     | -                               |
| p-value            |           |                               |                               |                                 |

Table 3: ERG Implicit Times (ms)



| Treatment<br>Group | N         | Scotopic b-<br>wave | Photopic a-<br>wave | Photopic b-<br>wave |
|--------------------|-----------|---------------------|---------------------|---------------------|
| Vehicle Control    | Mean ± SD | Mean ± SD           | Mean ± SD           |                     |
| Combigan®          | Mean ± SD | Mean ± SD           | Mean ± SD           |                     |
| p-value            |           |                     |                     | _                   |

## **Expected Outcomes and Interpretation**

Based on existing literature on the individual components of **Combigan**®, several outcomes could be anticipated:

- No Change or Enhancement of ERG Amplitudes: Given the neuroprotective effects of both brimonidine and timolol, it is plausible that Combigan® treatment will either have no adverse effect on retinal function or may lead to an enhancement of ERG amplitudes, particularly the b-wave, as suggested by studies on brimonidine.[11] An increase in a- and b-wave amplitudes would suggest improved photoreceptor and bipolar cell function.
- Changes in Implicit Times: Alterations in implicit times could indicate changes in the speed of retinal signal transduction.
- Differential Effects on Rod and Cone Pathways: The detailed scotopic and photopic ERG recordings will allow for the differentiation of Combigan®'s effects on rod- and conemediated pathways.

A significant change in ERG parameters in the **Combigan**®-treated group compared to the control group would provide strong evidence of the drug's impact on the functional status of the retina, independent of its IOP-lowering effects. These findings would be invaluable for understanding the full therapeutic potential of **Combigan**® in the management of glaucoma and other retinal diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. The Beta Adrenergic Receptor Blocker Propranolol Counteracts Retinal Dysfunction in a Mouse Model of Oxygen Induced Retinopathy: Restoring the Balance between Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of alpha-2 adrenergic receptors in neuroprotection and glaucoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fixed combination of topical brimonidine 0.2% and timolol 0.5% for glaucoma and uncontrolled intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. mdpi.com [mdpi.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Electroretinography Applications for Retina Specialists | Retinal Physician [retinalphysician.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Alpha2-adrenergic agonists selectively activate extracellular signal-regulated kinases in Müller cells in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Evaluating Retinal Function Using Electroretinography After Combigan® Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248835#using-electroretinography-to-evaluate-retinal-function-after-combigan-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com